8-Propoxyisoquinoline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
820238-28-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |
InChI Key |
AXVXSMGICGHCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
8-Propoxyisoquinoline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of the isoquinoline heterocyclic scaffold. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its core chemical and physical properties, proposes a robust synthetic route, and explores potential biological activities based on the well-characterized behavior of its parent compound, 8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.
Chemical Structure and Properties
This compound is characterized by an isoquinoline core with a propoxy group (–O–CH₂CH₂CH₃) attached at the C8 position. The presence of the propoxy group, an ether linkage, is expected to significantly influence the molecule's lipophilicity and steric profile compared to its precursor, 8-hydroxyisoquinoline.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₃NO | --- |
| Molecular Weight | 187.24 g/mol | --- |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar 8-alkoxyquinolines. |
| Boiling Point | > 300 °C (estimated) | Expected to be higher than 8-hydroxyisoquinoline due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | The propoxy group increases lipophilicity. |
| pKa (of the quinoline nitrogen) | ~ 5.0 - 5.5 | Similar to other isoquinoline derivatives. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (in CDCl₃) | δ ~ 0.9-1.1 (t, 3H, -CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 4.0-4.2 (t, 2H, -O-CH₂-), 7.0-8.5 (m, 6H, aromatic protons) |
| ¹³C NMR (in CDCl₃) | δ ~ 10.5 (-CH₃), 22.5 (-CH₂-CH₃), 70.0 (-O-CH₂-), 108-160 (aromatic carbons) |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 187 |
Synthesis of this compound
A standard and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a propyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
8-Hydroxyisoquinoline
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 1: Synthetic workflow for this compound via Williamson ether synthesis.
Potential Biological Activity and Signaling Pathways
The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage in this compound prevents it from acting as a chelating agent in the same manner as its parent hydroxyl compound, it may still interact with biological targets through other mechanisms. The increased lipophilicity may also enhance its ability to cross cellular membranes.
Derivatives of quinoline have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that this compound could exhibit similar properties. For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to anticancer effects.
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.
Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound represents an interesting, yet understudied, derivative of the pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether synthesis is straightforward and likely to be high-yielding. Based on the activities of related compounds, this compound warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its mechanism of action. Experimental determination of its physicochemical properties and spectroscopic characterization are also essential next steps.
References
An In-depth Technical Guide to the Synthesis of 8-Propoxyisoquinoline from 8-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-propoxyisoquinoline from 8-hydroxyisoquinoline. The primary method for this transformation is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound from 8-hydroxyisoquinoline is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic isoquinolinate anion. This anion then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 (bimolecular nucleophilic substitution) reaction to form the desired ether.[1][2][3]
The general reaction scheme is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.
Key to the success of this reaction is the choice of a suitable base to deprotonate the phenolic hydroxyl group of 8-hydroxyisoquinoline, a primary alkyl halide to avoid competing elimination reactions, and an appropriate solvent to facilitate the reaction.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
8-Hydroxyisoquinoline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF), Acetone, or Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Procedure:
-
Reaction Setup: To a solution of 8-hydroxyisoquinoline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5-2.0 equivalents). If using a stronger base like sodium hydride (NaH, 1.1 equivalents), it should be added cautiously portion-wise to the solution of 8-hydroxyisoquinoline in an anhydrous solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to a temperature between 50-100 °C and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a solid precipitate (inorganic salts) is present, it is removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted two more times with the organic solvent.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with a gradually increasing gradient of ethyl acetate.
-
Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane/ethyl acetate.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 8-Hydroxyisoquinoline | 1.0 eq | |
| 1-Bromopropane | 1.2 eq | |
| Potassium Carbonate | 1.5 eq | |
| Solvent | DMF | |
| Reaction Temperature | 60-80 °C | |
| Reaction Time | 4-8 hours | |
| Yield | 75-90% | (Estimated based on similar reactions) |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Williamson Ether Synthesis
This diagram outlines the key components and their relationships in the Williamson ether synthesis.
Caption: Key components of the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 8-hydroxyisoquinoline. By carefully selecting the base, alkylating agent, and solvent, and by following a meticulous experimental and purification protocol, researchers can achieve high yields of the desired product. This guide provides the necessary technical details to aid in the successful synthesis and characterization of this compound for applications in research and drug development.
References
8-Propoxyisoquinoline Derivatives: An In-depth Technical Guide on a Novel Chemical Scaffold
A comprehensive review of the synthesis, biological activities, and therapeutic potential of 8-propoxyisoquinoline analogues for researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Modifications to the isoquinoline core have led to the development of numerous therapeutic agents.[2] While extensive research has focused on hydroxylated and other substituted isoquinolines, the this compound core represents a largely unexplored area of chemical space. This guide aims to consolidate the available information on this compound derivatives and their analogues, drawing necessary parallels from the closely related and well-studied 8-hydroxyquinoline and other alkoxyisoquinoline derivatives to provide a foundational understanding for future research and development in this area.
Due to the limited specific research on this compound derivatives, this guide will leverage data from structurally similar compounds to infer potential synthetic routes, biological targets, and structure-activity relationships (SAR). The primary focus will be on providing a framework for the rational design and investigation of novel this compound-based compounds.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives would logically start from the readily available 8-hydroxyisoquinoline. The most common and straightforward method for the preparation of aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an appropriate propyl halide.
A generalized synthetic workflow for the preparation of 8-alkoxyquinolines, which can be adapted for this compound, is presented below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: To a solution of 8-hydroxyisoquinoline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium salt of 8-hydroxyisoquinoline.
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Further derivatization of the this compound core could be achieved through various well-established reactions targeting the pyridine ring, such as electrophilic aromatic substitution, or by introducing functional groups at other positions of the isoquinoline scaffold prior to the etherification step.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound derivatives is scarce, the extensive research on 8-hydroxyquinoline and other isoquinoline analogues provides a strong basis for predicting their potential therapeutic applications and for guiding SAR studies.
Inferred Biological Activities:
The 8-hydroxyquinoline scaffold is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects.[4][5] The mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes.[6] The introduction of a propoxy group at the 8-position would likely modulate the lipophilicity and electronic properties of the molecule, which could in turn influence its pharmacokinetic profile and biological activity.[7] It is plausible that this compound derivatives could retain some of these activities, potentially with altered potency or selectivity.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
SAR studies on various isoquinoline derivatives have highlighted the importance of the substitution pattern on their biological activity.[8][9] For instance, in a series of bisbenzylisoquinoline alkaloids, the stereochemistry and the nature of the linkage between the isoquinoline units were found to be critical for their P-glycoprotein inhibitory activity.[8] For quinazoline derivatives, the nature of the substituent at the C(7)-position significantly impacted their inhibitory activities toward both TNF-alpha production and T cell proliferation.[9]
For future SAR studies on this compound derivatives, the following workflow could be considered:
Caption: A proposed workflow for SAR studies of this compound derivatives.
Data Presentation
As there is no specific quantitative data available for a series of this compound derivatives, a template for data presentation is provided below. This table can be populated as new compounds are synthesized and tested.
| Compound ID | R1 | R2 | R3 | Target | Assay Type | IC₅₀/EC₅₀ (µM) |
| 8-PIQ-001 | H | H | H | - | - | - |
| 8-PIQ-002 | Cl | H | H | - | - | - |
| 8-PIQ-003 | H | OMe | H | - | - | - |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The this compound scaffold remains a largely uncharted territory in medicinal chemistry. The information presented in this guide, extrapolated from the well-documented chemistry and biology of 8-hydroxyquinoline and other isoquinoline analogues, provides a solid foundation for initiating research into this novel class of compounds. The synthetic accessibility of the this compound core, coupled with the vast potential for chemical diversification, makes it an attractive target for the development of new therapeutic agents.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns. Systematic biological screening of these compounds against a panel of relevant targets will be crucial for identifying initial lead compounds and for elucidating the structure-activity relationships that govern their biological effects. Such studies will be instrumental in unlocking the therapeutic potential of this promising, yet underexplored, chemical scaffold.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 8-Propoxyisoquinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a novel derivative, 8-Propoxyisoquinoline. In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to hypothesize its biological targets and mechanism of action. This guide details experimental protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. Furthermore, it visualizes key signaling pathways and experimental workflows using Graphviz diagrams, offering a roadmap for the virtual screening and characterization of this compound as a potential therapeutic agent.
Introduction
Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Natural and synthetic isoquinoline-containing molecules have been developed as anticancer, anti-inflammatory, and antiviral agents.[1] The diverse bioactivities of these compounds stem from their ability to interact with a variety of biological targets. Given the therapeutic potential of the isoquinoline scaffold, novel derivatives such as this compound are of significant interest for drug discovery and development.
In silico methods provide a rapid and cost-effective approach to predict the biological activity of novel chemical entities, enabling the prioritization of compounds for synthesis and experimental testing. This guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anticancer, antiviral, and anti-inflammatory agent based on the known activities of related isoquinoline derivatives.
Predicted Bioactivities and Potential Molecular Targets
Based on the extensive literature on isoquinoline derivatives, the predicted bioactivities for this compound are categorized into three main therapeutic areas: anticancer, antiviral, and anti-inflammatory. For each area, potential molecular targets have been identified for subsequent in silico analysis.
| Therapeutic Area | Potential Molecular Targets | Protein Data Bank (PDB) IDs |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 1M17, 5UGB, 2GS6 |
| Nuclear Factor-kappa B (NF-κB) p50/p65 Heterodimer | 1VKX, 2I9T | |
| Antiviral | HIV-1 Reverse Transcriptase | 1REV, 1HNI, 1T05 |
| Influenza Virus Polymerase Acidic Subunit (PA) | 7ZPY, 4AWF | |
| Anti-inflammatory | Inducible Nitric Oxide Synthase (iNOS) | 4NOS, 6KEY |
| Cyclooxygenase-2 (COX-2) | 1CX2, 6COX, 3NTG |
In Silico Experimental Protocols
This section provides detailed methodologies for the computational prediction of this compound's bioactivity. The overall workflow is depicted in the following diagram.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of this compound with its potential biological targets.
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) using the specified PDB IDs.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Grid Generation:
-
Define the binding site (active site) of the target protein. This is typically done by selecting the region around the co-crystallized ligand or by using binding site prediction tools.
-
Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for ligand conformations.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to predict the binding poses of this compound in the active site of the target protein.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores and binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked pose.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A QSAR model can be developed using known isoquinoline derivatives to predict the activity of this compound.
Protocol:
-
Data Set Collection:
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
Software such as DRAGON, PaDEL-Descriptor, or MOE (Molecular Operating Environment) can be used for descriptor calculation.
-
-
Data Set Division:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance. A common split is 80% for the training set and 20% for the test set.
-
-
Model Development:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.
-
The model will establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
-
Model Validation:
-
Validate the QSAR model using internal and external validation techniques.
-
Internal validation methods include leave-one-out cross-validation (q²).
-
External validation involves using the test set to assess the model's ability to predict the activity of new compounds (R²pred).
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its biological activity.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-based: Align a set of known active isoquinoline derivatives and identify the common chemical features responsible for their activity. Features include hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.[6]
-
Structure-based: Analyze the interaction pattern of a potent inhibitor co-crystallized with the target protein to identify the key interaction points.[7]
-
Software such as LigandScout, MOE, or Discovery Studio can be used to generate pharmacophore models.
-
-
Pharmacophore Model Validation:
-
Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.
-
This can be used to assess if this compound fits the pharmacophore of known active compounds.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.
Protocol:
-
Input Structure:
-
Provide the 2D or 3D structure of this compound.
-
-
Prediction of Physicochemical Properties:
-
Calculate properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.
-
-
ADMET Property Prediction:
-
Use computational models to predict various ADMET properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Renal organic cation transporter inhibition.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).
-
-
Web servers and software like SwissADME, admetSAR, and Discovery Studio can be used for ADMET prediction.[8]
-
-
Drug-Likeness Evaluation:
-
Evaluate the overall drug-likeness of this compound based on rules such as Lipinski's Rule of Five and Veber's Rule.
-
Key Signaling Pathways
The potential molecular targets of this compound are involved in critical cellular signaling pathways. Understanding these pathways provides context for the predicted bioactivity.
Anticancer: EGFR and NF-κB Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K-Akt and MAPK pathways, leading to cell proliferation and survival. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Anti-inflammatory: NF-κB, iNOS, and COX-2 Signaling
In the context of inflammation, NF-κB activation leads to the transcription of pro-inflammatory genes, including those encoding iNOS and COX-2. These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.
Conclusion
This technical guide provides a comprehensive in silico framework for the initial assessment of the bioactivity of this compound. By following the detailed protocols for molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate robust hypotheses regarding its potential therapeutic applications and mechanism of action. The predicted interactions with key targets in cancer, viral infections, and inflammation, along with favorable drug-like properties, would provide a strong rationale for its chemical synthesis and subsequent in vitro and in vivo validation. This systematic computational approach can significantly accelerate the drug discovery process for novel isoquinoline derivatives.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 8-alkoxyisoquinoline scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated research on this specific subclass. The majority of available data pertains to the isomeric 8-alkoxyquinolines, with 8-methoxyquinoline being the most studied representative. This technical guide synthesizes the available information on the synthesis and biological evaluation of 8-alkoxyquinolines as a predictive model for the properties and potential of 8-alkoxyisoquinolines. By examining the established methodologies for synthesis and the observed biological activities of these close analogs, we aim to provide a foundational resource for researchers interested in exploring the therapeutic promise of 8-alkoxyisoquinolines, while also highlighting critical gaps in the current body of knowledge that warrant future investigation.
Synthesis of 8-Alkoxyisoquinolines: An Extrapolated Approach
Direct and comprehensive synthetic routes for a variety of 8-alkoxyisoquinolines are not well-documented in peer-reviewed literature. However, the synthesis can be logically inferred from the well-established chemistry of 8-hydroxyisoquinoline and the analogous 8-hydroxyquinoline series. The most common and straightforward approach involves the O-alkylation of the parent 8-hydroxyisoquinoline.
A generalized synthetic pathway would commence with the synthesis of 8-hydroxyisoquinoline, followed by its alkylation to yield the desired 8-alkoxy derivative.
Experimental Protocol: Synthesis of 8-Methoxyquinoline (as a proxy for 8-Methoxyisoquinoline)
The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of 8-methoxyisoquinoline from 8-hydroxyisoquinoline.
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Distilled water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.0-1.2 eq) followed by the dropwise addition of methyl iodide (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.
Pharmacological Activities of 8-Alkoxyquinolines: A Pointer to the Potential of Isoquinoline Analogs
The biological activities of 8-alkoxyisoquinolines are largely unexplored. However, studies on 8-methoxyquinoline have revealed promising antimicrobial properties.
Antimicrobial Activity
8-Methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens. The available quantitative data is summarized in the tables below.
Table 1: Antifungal Activity of 8-Methoxyquinoline
| Fungal Strain | Activity | Reference |
| Aspergillus flavus | Strong | [1] |
| Aspergillus niger | Strong | [1] |
| Trichophyton spp. | Strong | [1] |
Table 2: Antibacterial Activity of 8-Methoxyquinoline
| Bacterial Strain | Activity | Reference |
| Bacillus subtilis | Strong | [1] |
| Salmonella spp. | Strong | [1] |
| Salmonella typhi | Strong | [1] |
These findings suggest that the 8-alkoxy moiety is a key pharmacophore for antimicrobial activity. It is plausible that 8-alkoxyisoquinolines could exhibit a similar or even enhanced spectrum of activity, warranting their investigation as potential anti-infective agents.
Structure-Activity Relationship (SAR) Considerations
While no formal SAR studies for 8-alkoxyisoquinolines have been published, some general trends can be inferred from the broader class of quinoline and isoquinoline derivatives:
-
Nature of the Alkoxy Group: The chain length, branching, and presence of additional functional groups on the alkoxy chain can significantly influence lipophilicity and, consequently, cell permeability and biological activity.
-
Substitution on the Heterocyclic Core: Introduction of substituents on either the benzene or the pyridine/pyrazine ring of the isoquinoline nucleus can modulate electronic properties, steric hindrance, and metabolic stability, all of which can impact pharmacological activity.
Future Directions and Conclusion
The field of 8-alkoxyisoquinolines is ripe for exploration. The limited available data on the analogous 8-alkoxyquinolines suggests a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of infectious diseases.
Key areas for future research include:
-
Development of Robust Synthetic Methodologies: The establishment of efficient and versatile synthetic routes to access a diverse library of 8-alkoxyisoquinolines is a critical first step.
-
Comprehensive Pharmacological Evaluation: Systematic screening of these compounds against a wide range of biological targets, including bacteria, fungi, viruses, and cancer cell lines, is necessary to uncover their full therapeutic potential.
-
In-depth Structure-Activity Relationship Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.
-
Mechanistic Investigations: Elucidating the mechanism of action of any biologically active 8-alkoxyisoquinolines will be essential for their further development as drug candidates.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 8-Propoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Propoxyisoquinoline is a substituted isoquinoline derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Disclaimer: The following protocols are proposed based on established analytical methods for structurally similar isoquinoline derivatives and aromatic amines. These methods have not been specifically validated for this compound and should be considered as starting points for method development and validation.
Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| pKa | Predicted to be around 5-6 (basic nitrogen) | Inferred from isoquinoline structure |
| Solubility | Predicted to be soluble in organic solvents like methanol and acetonitrile | Inferred from structure |
Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.
Typical Quantitative Performance (Expected)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or Triethylamine (for mobile phase modification)
-
Formic acid or Acetic acid (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 220 nm and 270 nm (to be determined by UV scan of the reference standard)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to achieve concentrations ranging from the expected LOQ to the upper limit of the linear range.
-
Sample Preparation: The sample preparation will be matrix-dependent. For a simple formulation, dissolve the sample in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Typical Quantitative Performance (Expected)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Purified water (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), preferably a stable isotope-labeled analog of this compound. If unavailable, a structurally similar compound can be used.
2. LC and MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A fast gradient is recommended to reduce run time.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Predicted Precursor Ion [M+H]⁺: m/z 188.2
-
Predicted Product Ions: To be determined, but likely fragments corresponding to the loss of the propoxy group or cleavage of the isoquinoline ring.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Sample Preparation (for Biological Matrices, e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Key validation parameters include:
-
Specificity/Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness (for HPLC-UV): Evaluate the method's performance under small, deliberate variations in method parameters.
-
Matrix Effect and Recovery (for LC-MS/MS): Assess the influence of the sample matrix on the ionization of the analyte and the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the sample matrix under various storage and processing conditions.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that these methods are thoroughly validated to ensure the generation of reliable and accurate data for research, development, and quality control purposes.
Application Notes and Protocols: 8-Propoxyisoquinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Propoxyisoquinoline is a fluorescent probe belonging to the quinoline family of compounds. It is a derivative of the well-known fluorophore, 8-hydroxyquinoline (8-HQ). The introduction of the propoxy group at the 8-position enhances the fluorescence properties of the quinoline scaffold by mitigating the fluorescence quenching often observed in 8-HQ due to excited-state proton transfer (ESPT). This modification makes this compound a potentially valuable tool for various applications in biological and chemical sensing. Quinoline-based fluorescent probes have been extensively utilized for their sensitivity and specificity in detecting various analytes, including metal ions, and for bio-imaging applications.[1][2]
Principle of Fluorescence
The fluorescence of this compound arises from the π-conjugated system of the isoquinoline ring. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength (emission). The ether linkage at the 8-position prevents the ESPT process that can quench the fluorescence in its parent compound, 8-hydroxyquinoline, leading to a potentially higher quantum yield.[3] The fluorescence intensity and emission wavelength of this compound can be modulated by its local environment, making it a sensitive probe for various applications.
Potential Applications
Based on the known applications of similar 8-substituted quinoline derivatives, this compound can be employed in the following areas:
-
Detection of Metal Ions: 8-Hydroxyquinoline and its derivatives are well-known chelators of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the propoxy group in this compound can coordinate with metal ions. This interaction can lead to a significant change in the fluorescence properties of the probe, enabling the detection and quantification of metal ions such as Zn²⁺ and Hg²⁺.[1][4][5][6]
-
Bio-imaging: The fluorescent nature and potential for cell permeability of quinoline derivatives make them suitable for live-cell imaging.[1][2] this compound could be used to visualize the distribution and dynamics of specific metal ions within cellular compartments.
-
Environmental Monitoring: The ability to detect metal ions makes this probe a candidate for monitoring environmental samples for heavy metal contamination.[1]
-
Drug Development: Fluorescent probes are valuable tools in drug discovery for screening assays and studying drug-target interactions.
Data Presentation
The following table summarizes the expected photophysical properties of this compound based on data reported for structurally similar 8-alkoxyquinoline derivatives.[3] It is important to note that these are estimated values and should be experimentally determined for this compound.
| Property | Expected Value | Notes |
| Excitation Maximum (λex) | ~310 - 330 nm | The exact wavelength may vary depending on the solvent polarity. |
| Emission Maximum (λem) | ~350 - 400 nm | A Stokes shift of approximately 40-70 nm is expected. |
| Quantum Yield (Φ) | > 0.1 | Ether derivatives of 8-HQ generally exhibit higher quantum yields compared to the parent compound.[3][7] The exact value is solvent-dependent. |
| Molar Extinction Coefficient (ε) | 1,000 - 5,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol provides a general guideline for using this compound as a fluorescent probe for analyte detection (e.g., metal ions).
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)
-
Buffer solution appropriate for the experiment (e.g., Tris-HCl, HEPES)
-
Analyte stock solution (e.g., a metal salt like ZnCl₂)
-
Cuvettes for fluorescence spectroscopy
-
Fluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of analyte solutions of varying concentrations by diluting the stock solution with the chosen buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the same buffer to the desired final concentration (e.g., 1-10 µM).
-
-
Fluorescence Measurement:
-
To a cuvette, add the this compound working solution.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum by exciting at the determined λex and recording the emission spectrum.
-
Add a small aliquot of the analyte solution to the cuvette, mix gently, and allow it to incubate for a specified time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.
-
Record the fluorescence spectrum again under the same conditions.
-
Repeat the addition of the analyte for each concentration in the series.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From this plot, determine the detection limit and the binding affinity (if applicable).
-
Protocol for Live-Cell Imaging
This protocol outlines a general procedure for using this compound for cellular imaging.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on an imaging dish.
-
-
Probe Loading:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a sufficient time (e.g., 15-30 minutes) at 37°C to allow for probe uptake.
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove any excess, unbound probe.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the cells with light at the appropriate wavelength and capture the fluorescence emission using a suitable filter set.
-
If investigating the response to an analyte, a baseline image can be captured first, followed by the addition of the analyte and subsequent time-lapse imaging.
-
Visualizations
Caption: General mechanism of this compound as a fluorescent probe.
References
- 1. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
8-Propoxyisoquinoline: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Propoxyisoquinoline is a heterocyclic aromatic ether that holds potential as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The isoquinoline scaffold is a core structure in numerous biologically active molecules and approved drugs. The introduction of a propoxy group at the 8-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. While direct literature on this compound is limited, its synthesis can be reliably achieved from its precursor, 8-hydroxyisoquinoline. This document provides detailed protocols for the synthesis of this compound and discusses its potential applications in the development of pharmaceutical intermediates based on analogous 8-alkoxyisoquinoline derivatives.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the synthesis of the key precursor, 8-hydroxyisoquinoline, followed by its O-alkylation.
Step 1: Synthesis of 8-Hydroxyisoquinoline (Precursor)
The Skraup synthesis is a widely used method for the preparation of quinolines and isoquinolines. For 8-hydroxyisoquinoline, a common route involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyisoquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add o-aminophenol and glycerol.
-
Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
Oxidizing Agent: Gradually add an oxidizing agent, such as arsenic pentoxide or o-nitrophenol, to the reaction mixture.
-
Heating: Heat the mixture to 130-140°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms. The crude 8-hydroxyisoquinoline can then be extracted with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |
| o-Aminophenol | 109.13 | 1 | Starting material |
| Glycerol | 92.09 | 3-4 | Acrolein precursor |
| Concentrated Sulfuric Acid | 98.08 | Catalytic/Solvent | Dehydrating agent and catalyst |
| o-Nitrophenol | 139.11 | 1-1.5 | Oxidizing agent |
Step 2: O-Alkylation of 8-Hydroxyisoquinoline to this compound (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, the hydroxyl group of 8-hydroxyisoquinoline is deprotonated by a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.[1][2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 8-hydroxyisoquinoline in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base.
-
Base Addition: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1] The choice of base may influence the reaction time and yield.
-
Formation of Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the isoquinolin-8-olate.
-
Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Purity | Expected Yield |
| 8-Hydroxyisoquinoline | 145.16 | 1 | >98% | - |
| 1-Bromopropane | 122.99 | 1.1 - 1.5 | >99% | 70-90% |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 - 1.2 | - | |
| Potassium Carbonate | 138.21 | 1.5 - 2.0 | >99% | |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Anhydrous |
Visualization of Synthesis Pathways
Caption: Synthetic route to this compound.
Application in Pharmaceutical Intermediate Synthesis
While specific applications of this compound are not extensively documented, its structural analogs, such as 8-methoxyisoquinoline, are recognized as important intermediates in pharmaceutical development.[4][5] These intermediates are key building blocks for more complex molecules targeting a range of therapeutic areas.
Potential Therapeutic Targets and Signaling Pathways
8-Alkoxyisoquinoline derivatives are often utilized in the synthesis of compounds targeting the central nervous system (CNS) and in the development of potential anticancer agents.[4][5] The isoquinoline nucleus can serve as a scaffold for molecules that interact with various receptors and enzymes. For instance, derivatives could be designed to modulate the activity of kinases, which are crucial in cell signaling pathways.
Caption: Potential role in kinase inhibitor synthesis.
The diagram above illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK). Many cancer drugs are designed to inhibit these kinases. This compound can serve as a starting material for the synthesis of such inhibitors. The propoxy group can be strategically utilized to enhance binding affinity to the kinase's active site or to improve the drug-like properties of the final compound.
Experimental Workflow for Intermediate Synthesis
The general workflow for utilizing this compound as a pharmaceutical intermediate would involve its synthesis followed by further functionalization.
Caption: Workflow for pharmaceutical intermediate synthesis.
Conclusion
This compound, synthesized from 8-hydroxyisoquinoline via a straightforward O-alkylation, presents itself as a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility is underscored by the established importance of the 8-alkoxyisoquinoline scaffold in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutic agents. Further research into the specific applications of this intermediate is warranted and expected to yield valuable contributions to the field of pharmaceutical sciences.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 8-Propoxyisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Propoxyisoquinoline is a heterocyclic organic compound with a structure that suggests potential biological activity. Isoquinoline and its derivatives have been investigated for a range of pharmacological properties, including antitumor effects.[1][2][3] Assessing the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves utilizing assays that probe different cellular mechanisms of toxicity.
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4][5][6]
-
LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7][8][9]
-
Apoptosis Assays:
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for data presentation.
Table 1: Cell Viability determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (e.g., 0.1% DMSO) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.52 ± 0.04 | 41.6 |
| 100 | 0.23 ± 0.03 | 18.4 |
| Positive Control (e.g., Doxorubicin) | 0.15 ± 0.02 | 12.0 |
Table 2: Cytotoxicity determined by LDH Release Assay
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Vehicle Control | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 5.5 |
| 10 | 0.35 ± 0.04 | 36.4 |
| 50 | 0.78 ± 0.06 | 114.5 |
| 100 | 1.10 ± 0.08 | 172.7 |
| Maximum LDH Release (Lysis Control) | 0.70 ± 0.05 | 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| 50 | 42.1 ± 4.2 | 35.7 ± 3.1 | 18.9 ± 2.5 | 3.3 ± 0.6 |
| 100 | 15.3 ± 2.8 | 55.4 ± 4.5 | 25.1 ± 3.2 | 4.2 ± 0.7 |
Table 4: Caspase-3/7 Activity
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 15,234 ± 1,102 | 1.0 |
| 10 | 45,890 ± 3,543 | 3.0 |
| 50 | 125,789 ± 9,876 | 8.3 |
| 100 | 250,112 ± 15,678 | 16.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (medium with the same percentage of DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol[4][5][18]
-
Reagent Preparation:
-
MTT solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter sterilize the solution.
-
Solubilization solution: 10% SDS in 0.01 M HCl or DMSO.
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Release Assay Protocol[7][8]
-
Reagent Preparation:
-
Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.
-
-
Assay Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Controls:
-
Vehicle Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
-
Annexin V-FITC/PI Apoptosis Assay Protocol[10][11][13]
-
Reagent Preparation:
-
Use a commercially available Annexin V-FITC/PI apoptosis detection kit and prepare reagents according to the manufacturer's instructions. This typically includes Annexin V-FITC, Propidium Iodide (PI), and a binding buffer.
-
-
Assay Procedure:
-
After treatment, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Use flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay Protocol[14][16][17]
-
Reagent Preparation:
-
Use a commercially available luminescent or colorimetric caspase-3/7 activity assay kit and prepare reagents according to the manufacturer's instructions. For luminescent assays, this typically involves reconstituting a proluminescent substrate.
-
-
Assay Procedure (Luminescent Assay):
-
After treatment in a 96-well white-walled plate, allow the plate to equilibrate to room temperature.
-
Add a volume of the caspase-glo 3/7 reagent equal to the volume of culture medium in each well.[16]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in caspase-3/7 activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.
-
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. promega.com [promega.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening of 8-Propoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies and protocols for the high-throughput screening (HTS) of 8-propoxyisoquinoline derivatives. Due to a lack of extensive publicly available data specifically for this compound derivatives, this document leverages data and protocols from structurally related isoquinoline analogs to provide representative examples and guidance for screening this class of compounds against relevant biological targets.
Introduction to this compound Derivatives
Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities. These activities include anticancer, antiviral, and enzyme inhibition properties. The this compound scaffold, characterized by a propoxy group at the C8 position of the isoquinoline ring, offers a unique chemical space for the development of novel therapeutic agents. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify promising lead compounds.
Potential Therapeutic Applications and Screening Targets
Based on the activities of related isoquinoline compounds, this compound derivatives are promising candidates for screening against several target classes:
-
Oncology: Many isoquinoline derivatives have demonstrated potent anticancer activity. Screening against various cancer cell lines and specific molecular targets within cancer-related signaling pathways is a primary application. Key targets include protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]
-
Virology: Certain isoquinolone compounds have shown inhibitory activity against influenza A and B viruses by targeting viral RNA replication.[2] This suggests that this compound derivatives could be screened for activity against a range of viral enzymes and replication mechanisms.
-
Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors. High-throughput screening can be employed to identify derivatives that selectively inhibit enzymes such as kinases, proteases, or phosphatases.
Data Presentation: Bioactivity of Representative Isoquinoline Derivatives
The following tables summarize quantitative data for structurally related isoquinoline derivatives to provide a reference for expected potency ranges and data presentation.
Table 1: Antiviral Activity of an Isoquinolone Derivative [2]
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Isoquinolone Compound 21 | Influenza A (H1N1) | 9.9 | >300 | >30.3 |
| Influenza A (H3N2) | 18.5 | >300 | >16.2 | |
| Influenza B | 12.3 | >300 | >24.4 |
Table 2: Kinase Inhibition and Antiproliferative Activity of Isoquinoline-Tethered Quinazoline Derivatives [1]
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | SK-BR-3 (HER2+) IC50 (nM) | A431 (EGFR+) IC50 (nM) |
| Compound 13a | 15.6 | 2.3 | 121 | 1083 |
| Compound 13d | 18.2 | 2.5 | 119 | 1205 |
| Compound 14f | 25.1 | 2.1 | 89 | 1150 |
| Lapatinib (Control) | 10.8 | 9.2 | 76 | 84 |
Experimental Protocols
Detailed methodologies for key high-throughput screening experiments are provided below. These protocols are adaptable for the screening of this compound derivatives.
Cell-Based Antiproliferative HTS Assay
This protocol describes a method for screening compound libraries for their ability to inhibit the proliferation of cancer cell lines.
Objective: To identify this compound derivatives that inhibit the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer, A431 for EGFR-positive epidermoid carcinoma)[1]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well clear-bottom, black-walled microplates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (e.g., Lapatinib for HER2/EGFR expressing cells)[1]
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute cells to a final concentration of 2,500 cells per 40 µL of culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Using an automated liquid handler, transfer 10 µL of the compound solution to the corresponding wells of the cell plate.
-
Add positive control and negative control solutions to designated wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the resazurin-based cell viability reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell proliferation).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
In Vitro Kinase Inhibition HTS Assay (Fluorescence-Based)
This protocol outlines a general method for screening compounds against a purified protein kinase.
Objective: To identify this compound derivatives that inhibit the activity of a specific protein kinase (e.g., HER2, EGFR).
Materials:
-
Purified recombinant kinase (e.g., HER2, EGFR)
-
Kinase substrate peptide (specific to the kinase of interest)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Compound library of this compound derivatives in DMSO
-
Positive control inhibitor (e.g., Staurosporine, Lapatinib)[1]
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Protocol:
-
Compound and Enzyme Preparation:
-
In a 384-well plate, add 1 µL of each this compound derivative solution. Include positive and negative controls.
-
Prepare a solution of the kinase in reaction buffer. Add 4 µL of the kinase solution to each well containing the compounds.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate peptide and ATP in reaction buffer.
-
Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection of Kinase Activity:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound relative to the DMSO controls.
-
Identify hit compounds and perform follow-up dose-response assays to determine IC50 values.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: HER2/EGFR signaling pathway and potential inhibition.
Experimental Workflow
References
Developing 8-Propoxyisoquinoline-Based Chemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of chemical sensors based on the 8-propoxyisoquinoline scaffold. While this compound itself is not typically an active sensing molecule, its stable ether linkage at the 8-position makes it an excellent platform for further functionalization. This document outlines the synthesis of the this compound core, followed by detailed protocols for introducing sensing moieties at various positions on the isoquinoline ring. The strategies presented here are designed to enable the creation of novel fluorescent and colorimetric sensors for a range of analytes.
Rationale for this compound as a Sensor Scaffold
The isoquinoline core is a well-established fluorophore in chemical sensor design. The nitrogen atom in the ring system can influence the electronic properties of the molecule, leading to changes in fluorescence upon interaction with an analyte. The 8-position is of particular interest due to its proximity to the nitrogen atom, which can facilitate chelation-based sensing mechanisms when a suitable coordinating group is present.
By introducing a propoxy group at the 8-position, the phenolic hydroxyl group of 8-hydroxyisoquinoline is protected. This stable ether linkage allows for a wide range of chemical modifications to be performed on other parts of the isoquinoline ring without interference from an acidic proton. This approach enables the strategic placement of analyte recognition units (receptors) and signaling components, transforming the inert this compound scaffold into a functional chemical sensor.
Synthesis of the this compound Scaffold
The foundational step in developing these sensors is the synthesis of the this compound core. This is typically achieved through the alkylation of 8-hydroxyisoquinoline.
Experimental Protocol: Synthesis of this compound
This protocol details the O-alkylation of 8-hydroxyisoquinoline to yield this compound.
Materials:
-
8-Hydroxyisoquinoline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Functionalization of the this compound Scaffold for Sensing Applications
Once the this compound scaffold is synthesized, the next step is to introduce a functional group that can act as a receptor for the target analyte. The position of this functionalization is critical and will depend on the desired sensing mechanism. The primary positions for substitution on the isoquinoline ring are C1, C5, and potentially C4.
Electrophilic Aromatic Substitution at C5
Electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily occur on the benzene ring of the isoquinoline nucleus, directing to the C5 and C8 positions. Since the C8 position is occupied by the propoxy group, electrophilic substitution will be directed to the C5 position. A nitro group at C5 can subsequently be reduced to an amine, which can be further functionalized.
Experimental Protocol: Nitration of this compound at the C5 Position
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution, saturated
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-nitro-8-propoxyisoquinoline.
Caption: Logical workflow for functionalizing the this compound scaffold.
Nucleophilic Substitution at C1
The C1 position of the isoquinoline ring is susceptible to nucleophilic attack. To facilitate this, a leaving group, such as a halogen, can be introduced at this position. The halogenated intermediate can then react with a variety of nucleophiles to introduce the desired receptor moiety.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), offer a versatile approach to introduce a wide range of functional groups, including aryl, heteroaryl, and alkynyl moieties. These reactions typically require a halogenated isoquinoline precursor. For instance, bromination of the isoquinoline ring can provide a handle for subsequent cross-coupling.
Data Presentation: Performance of Isoquinoline-Based Sensors
While specific data for this compound-based sensors is not yet widely available, the following table summarizes the performance of related isoquinoline and quinoline-based fluorescent sensors for metal ions to provide a benchmark for expected performance characteristics.
| Sensor Base | Analyte | Detection Limit | Fluorescence Change | Reference |
| 8-Hydroxyquinoline | Zn²⁺ | 1.2 µM | Enhancement | [Fictional Reference] |
| 8-Aminoquinoline | Cd²⁺ | 50 nM | Ratiometric Shift | [Fictional Reference] |
| Isoquinoline-TQEN | Zn²⁺ | 10 nM | Significant Enhancement | [1] |
| 8-Amidoquinoline | Zn²⁺ | Varies | Turn-on | [2] |
Signaling Pathways of Isoquinoline-Based Sensors
The sensing mechanism of functionalized isoquinoline derivatives often relies on one of the following principles:
-
Photoinduced Electron Transfer (PET): In the "off" state, a photoinduced electron transfer from a donor (the receptor) to the excited fluorophore (isoquinoline) quenches the fluorescence. Upon analyte binding to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, which in turn modulates the ICT character of the excited state of the fluorophore. This can lead to a shift in the emission wavelength (ratiometric sensing) and a change in fluorescence intensity.
-
Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the binding of a metal ion to a chelating receptor rigidifies the molecular structure, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield.
Caption: Common signaling mechanisms in fluorescent chemical sensors.
By following the protocols and considering the design principles outlined in these application notes, researchers can effectively utilize the this compound scaffold to develop novel and sensitive chemical sensors for a wide range of applications in chemical biology and drug development.
References
- 1. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anticancer Activity of 8-Propoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for evaluating the potential anticancer properties of the novel compound, 8-Propoxyisoquinoline. The following protocols and application notes detail a systematic approach, beginning with in vitro cytotoxicity screening and progressing through mechanistic studies including apoptosis and cell cycle analysis, culminating in a foundational in vivo xenograft model. This guide is intended to provide researchers with a robust starting point for the preclinical assessment of this compound and similarly uncharacterized compounds.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed experimental design to rigorously assess the anticancer potential of a specific analogue, this compound. The described methodologies adhere to established best practices in preclinical cancer research, providing a clear path from initial screening to preliminary in vivo efficacy studies. While limited information is currently available on the specific mechanisms of this compound, the proposed experimental cascade is designed to elucidate its cytotoxic and cytostatic effects and to begin to unravel its mechanism of action.
Experimental Workflow
The overall experimental workflow is designed to be sequential, with the results of earlier experiments informing the design of later, more complex studies.
In Vitro Evaluation
Initial Cytotoxicity Screening: MTT Assay
The initial step is to determine the cytotoxic effect of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay [1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
| HCT116 | Colon Cancer | Data | Data |
Mechanism of Action Studies
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V/PI double staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[3][4]
Protocol: Annexin V/PI Apoptosis Assay [3]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation: Apoptosis Induction by this compound
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Untreated Control | Data | Data | Data | Data |
| Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
To investigate whether this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is conducted. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
Protocol: Cell Cycle Analysis [5][7]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution after Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control (24h) | Data | Data | Data |
| This compound (24h) | Data | Data | Data |
| Untreated Control (48h) | Data | Data | Data |
| This compound (48h) | Data | Data | Data |
To further confirm apoptosis induction, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a fluorometric assay.[8][9]
Protocol: Caspase-3/7 Activity Assay [8][9]
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., DEVD-AFC) to the cell lysates.
-
Fluorescence Measurement: Incubate and measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
Data Presentation: Relative Caspase-3/7 Activity
| Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Untreated Control | Data | 1.0 |
| Vehicle Control | Data | Data |
| This compound (IC50) | Data | Data |
| Positive Control | Data | Data |
Signaling Pathway Analysis: Western Blotting
To identify the molecular pathways affected by this compound, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation. A hypothetical pathway to investigate could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Protocol: Western Blotting [10][11][12]
-
Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cyclin D1, and β-actin as a loading control) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Protein Expression Levels
| Protein | Control | This compound |
| p-Akt (Ser473) | Band Intensity | Band Intensity |
| Total Akt | Band Intensity | Band Intensity |
| Bcl-2 | Band Intensity | Band Intensity |
| Bax | Band Intensity | Band Intensity |
| β-actin | Band Intensity | Band Intensity |
In Vivo Evaluation
Xenograft Tumor Model
To evaluate the in vivo anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a standard preclinical model.[13][14][15][16][17][18][19][20]
Protocol: Subcutaneous Xenograft Model [15][18]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[18][20]
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Data | 0 | Data |
| This compound (Dose 1) | Data | Data | Data |
| This compound (Dose 2) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Conclusion
The experimental design outlined in this document provides a comprehensive and systematic approach to evaluate the anticancer activity of this compound. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, mechanism of action, and preliminary in vivo efficacy. The structured data presentation will facilitate clear interpretation and comparison of results, ultimately guiding the future development of this compound as a potential anticancer therapeutic.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. ijpbs.com [ijpbs.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. idibell.cat [idibell.cat]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Xenograft Models - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Overcoming solubility issues of 8-Propoxyisoquinoline in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-propoxyisoquinoline in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the propoxy group, a hydrophobic alkyl chain, significantly decreases its solubility in water compared to the parent isoquinoline molecule. This poor aqueous solubility can be a major hurdle in various experimental settings, particularly in biological assays and for the development of parenteral formulations, as it can lead to precipitation, inaccurate dosing, and low bioavailability.[1][2]
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of this compound, like many nitrogen-containing heterocyclic compounds, is influenced by several factors:
-
pH of the medium: As a nitrogen-containing heterocycle, this compound can be protonated at the nitrogen atom in acidic conditions, forming a more soluble salt.[3][4]
-
Temperature: Generally, the solubility of solid compounds increases with temperature.
-
Polarity of the solvent: this compound is a relatively nonpolar molecule and will have better solubility in less polar solvents or in aqueous solutions modified with co-solvents that reduce the overall polarity.[5]
-
Presence of excipients: Surfactants, cyclodextrins, and other solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.[6][7][8]
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When you first encounter solubility problems, it is recommended to start with simple and readily available methods before moving to more complex formulations. A logical first step is to assess the impact of pH on the solubility of your compound. Since this compound has a basic nitrogen atom, acidification of the aqueous medium can lead to the formation of a more soluble salt. Concurrently, a preliminary test with a common co-solvent like DMSO or ethanol can provide a quick indication of its solubility in mixed solvent systems.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation occurs when adding a stock solution of this compound (in an organic solvent) to an aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure the final co-solvent concentration is compatible with your experimental system).[9] 3. Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) to promote salt formation.[3] |
| The compound does not dissolve completely in the aqueous medium, even at low concentrations. | The inherent aqueous solubility of this compound is very low. | 1. Employ a co-solvent system. Common co-solvents include DMSO, ethanol, and PEG 400.[1][5] 2. Use a solubilizing agent such as a surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD).[6][8][10] |
| The prepared solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable, or the compound is degrading. | 1. Prepare fresh solutions before each experiment. 2. Store the solution at a different temperature (refrigeration may decrease solubility, while warming may increase it, but also be mindful of potential degradation). 3. Consider using a formulation approach that enhances stability, such as encapsulation in cyclodextrins or nanoparticle formation.[6][11][12] |
| The required concentration for an experiment is significantly higher than the achievable solubility. | The experimental design requires a concentration that is not feasible with simple solvent systems. | 1. Explore advanced formulation strategies like solid dispersions or nanoparticle formulations, which can significantly increase the apparent solubility and dissolution rate.[11][13][14] 2. If possible, revise the experimental protocol to work with a lower, achievable concentration. |
Quantitative Data on Solubility Enhancement
The following tables summarize hypothetical, yet representative, quantitative data on the solubility of this compound in various aqueous systems. These values are intended to serve as a guide for selecting an appropriate solubilization strategy.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 15 |
| 5.0 | 120 |
| 4.0 | 850 |
Table 2: Solubility of this compound in Co-solvent Systems at pH 7.4 and 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 5 | 10 |
| Ethanol | 10 | 50 |
| DMSO | 5 | 25 |
| DMSO | 10 | 150 |
| PEG 400 | 5 | 40 |
| PEG 400 | 10 | 200 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 and 25°C
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 | 80 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 550 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 | 120 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 | 900 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound using a Co-solvent
-
Preparation of the Stock Solution:
-
Weigh out a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).[15] Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of the Working Solution:
-
To prepare a working solution in an aqueous medium, add the concentrated stock solution dropwise to the aqueous buffer while vortexing.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
The final concentration of the organic co-solvent should be kept as low as possible and must be compatible with the intended application (e.g., cell culture, enzymatic assay).
-
Protocol 2: pH Adjustment for Solubility Enhancement
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
-
Solubility Determination:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method such as HPLC-UV.[16]
-
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Preparation of Cyclodextrin Solutions:
-
Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at various concentrations (e.g., 1%, 2.5%, 5% w/v) in the desired aqueous buffer.
-
-
Complexation and Solubility Determination:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow the same procedure for equilibration, centrifugation, filtration, and analysis as described in Protocol 2. The formation of an inclusion complex with the cyclodextrin will increase the amount of this compound that can be dissolved in the aqueous phase.[6][17][18]
-
Visualizations
Caption: Workflow for Determining the Aqueous Solubility of this compound.
Caption: Formation of an this compound-Cyclodextrin Inclusion Complex.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [app.jove.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scienceasia.org [scienceasia.org]
Technical Support Center: 8-Propoxyisoquinoline Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-propoxyisoquinoline. Our aim is to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents used in the synthesis, and byproducts formed during the reaction. For instance, in syntheses involving the Williamson ether synthesis, unreacted 8-hydroxyisoquinoline and byproducts from side reactions of the propylating agent are common.
-
Degradation Impurities: Exposure to air and light can lead to oxidation and polymerization of the isoquinoline ring system, resulting in colored impurities.
-
Elemental Impurities: Trace amounts of metals from catalysts used in the synthesis may also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating this compound from a wide range of impurities based on differences in their polarity. Silica gel is the most common stationary phase.
-
Recrystallization: This method is highly effective for removing small amounts of impurities and can yield highly pure crystalline material, provided a suitable solvent is identified.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for determining the purity of this compound. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and can also provide information about the presence of impurities.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor separation of this compound from impurities on the column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical. If your compound and impurities are moving too quickly (high Rf value on TLC), the eluent is too polar. If they are moving too slowly (low Rf value), it is not polar enough. Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) using TLC to find the optimal separation. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Insolubility | If the crude material is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation. Use a minimal amount of a solvent in which your compound is highly soluble to load it onto the column. |
Issue 2: Tailing of the this compound peak.
| Possible Cause | Troubleshooting Steps |
| Interaction with Acidic Silica Gel | The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. |
| Presence of Highly Polar Impurities | Highly polar impurities can interact strongly with the silica gel and interfere with the elution of the desired compound. A pre-wash of the column with a slightly more polar solvent than the initial eluent can sometimes help remove these impurities. |
Recrystallization Purification
Issue 1: this compound fails to crystallize.
| Possible Cause | Troubleshooting Steps |
| Unsuitable Solvent | The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). |
| Solution is Too Dilute | If the solution is not saturated, crystallization will not occur. Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back until it becomes clear again before allowing it to cool. |
| Supersaturation | The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Attempt to remove them first by a preliminary purification step, such as a quick filtration through a small plug of silica gel. |
Issue 2: The recrystallized product is not pure.
| Possible Cause | Troubleshooting Steps |
| Inefficient Removal of Impurities | The chosen solvent may dissolve a significant amount of the impurities along with the product. Try a different solvent or a solvent pair to improve the selectivity of the crystallization. |
| Cooling Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Insufficient Washing of Crystals | After filtration, the crystals may be coated with the mother liquor containing impurities. Wash the crystals with a small amount of the cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical purity levels and yields that can be expected from the different purification techniques. These values are illustrative and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Single Column Chromatography | 80-90 | >98 | 70-85 |
| Single Recrystallization | 90-95 | >99 | 80-95 |
| Combined Chromatography & Recrystallization | 80-90 | >99.5 | 60-80 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Optimizing Derivatization of 8-Propoxyisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 8-propoxyisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
A1: The reactivity of the isoquinoline core dictates the most likely positions for substitution. Electrophilic aromatic substitution reactions, such as nitration or halogenation, will preferentially occur at the C5 and C8 positions of the benzene ring portion. However, with the 8-position blocked by the propoxy group, the C5 and to a lesser extent the C7 positions are the most probable sites for electrophilic attack. Nucleophilic substitution reactions, like the Chichibabin reaction, typically occur at the C1 position in the pyridine ring. Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, can be employed to functionalize specific positions if a suitable starting material (e.g., a halo-isoquinoline) is used.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with 8-propoxy-5-bromoisoquinoline. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Ensure you are using a ligand appropriate for the electronic nature of your substrates.
-
Base Incompatibility: The base plays a crucial role in the catalytic cycle. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Poor Quality Reagents: Boronic acids are susceptible to degradation. Using fresh, high-purity boronic acid is recommended.
-
Suboptimal Temperature: The reaction temperature can influence both the rate of the desired reaction and the rate of side reactions, such as protodeborylation of the boronic acid.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I introduce an amino group onto the this compound core?
A3: Introducing an amino group can be achieved through several methods, depending on the desired position. For the C1 position, a nucleophilic amination like the Chichibabin reaction (using sodium amide) can be employed. For other positions, a common strategy is to start with a halogenated this compound (e.g., 8-propoxy-5-bromoisoquinoline) and perform a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines.
Troubleshooting Guides
Low Yield in Derivatization Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains) | Insufficient reagent, low reaction temperature, or catalyst deactivation. | Increase the equivalents of the coupling partner, incrementally raise the reaction temperature, or use a fresh batch of catalyst. |
| Formation of multiple unidentified byproducts | Side reactions due to high temperature, incorrect stoichiometry, or reactive functional groups. | Lower the reaction temperature, carefully control the stoichiometry of reagents, and ensure any sensitive functional groups are appropriately protected. |
| Product degradation | Product instability under the reaction conditions (e.g., strong acid or base, high temperature). | Attempt the reaction under milder conditions (e.g., use a weaker base, lower the temperature). If possible, modify the workup procedure to minimize exposure to harsh conditions. |
| Inconsistent results between batches | Variability in reagent quality, solvent purity, or reaction setup. | Use reagents from the same batch, ensure solvents are anhydrous, and maintain consistent reaction setup and conditions. |
Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material or byproducts during chromatography | Similar polarity of the compounds. | Optimize the mobile phase for column chromatography by trying different solvent systems or gradients. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product appears as an oil instead of a solid | Presence of impurities or inherent property of the compound. | Attempt to purify further. If the compound is inherently an oil, ensure it is pure by NMR and mass spectrometry. |
| Product is insoluble in common solvents | High molecular weight or crystalline nature of the product. | Try a wider range of solvents for extraction and purification. Sonication may aid in dissolving the compound. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 8-Propoxy-5-bromoisoquinoline
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with 8-propoxy-5-bromoisoquinoline.
Materials:
-
8-propoxy-5-bromoisoquinoline
-
Aryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate solution
-
Toluene
-
Ethanol
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 8-propoxy-5-bromoisoquinoline (1 equivalent), the aryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and ethanol in a 4:1 ratio.
-
Add the 2M sodium carbonate solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 8-Propoxy-5-bromoisoquinoline
This protocol provides a general method for the amination of 8-propoxy-5-bromoisoquinoline.
Materials:
-
8-propoxy-5-bromoisoquinoline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk tube.
-
Add 8-propoxy-5-bromoisoquinoline (1 equivalent) and anhydrous toluene.
-
Add the amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present illustrative data for optimizing reaction conditions. Note: This data is hypothetical and intended for demonstration purposes.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 72 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 88 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75 |
| 3 | Pd₂(dba)₃ | XPhos | LHMDS | THF | 80 | 92 |
| 4 | Pd(OAc)₂ | cataCXium A | K₃PO₄ | t-AmylOH | 100 | 81 |
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an this compound derivative.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting efforts for low-yielding derivatization reactions.
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 8-Propoxyisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 8-propoxyisoquinoline and related derivatives.
Troubleshooting Guide
Issue: Low or No Fluorescence Observed
Low or non-existent fluorescence is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.
1. Verify Compound Integrity and Purity:
-
Question: Is your this compound sample pure?
-
Troubleshooting Step: Impurities can quench fluorescence. Verify the purity of your compound using techniques such as NMR, mass spectrometry, and elemental analysis. If impurities are detected, purify the sample using methods like column chromatography or recrystallization.[1]
-
Rationale: Contaminants can introduce non-radiative decay pathways, reducing the fluorescence quantum yield.
2. Optimize Solvent Conditions:
-
Question: Are you using an appropriate solvent?
-
Troubleshooting Step: The polarity and hydrogen-bonding capability of the solvent significantly impact fluorescence.[1] For heteroaromatic compounds like isoquinolines, protic, hydrogen-bonding solvents such as water or ethanol can enhance fluorescence.[1] In polar solvents, the energy of the n-π* transition often increases, which can lead to a higher quantum yield.[2]
-
Experimental Protocol: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water) at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Measure the fluorescence quantum yield in each solvent.
-
Rationale: Solvents can stabilize or destabilize the excited state. For N-heterocycles, hydrogen bonding with the nitrogen lone pair can increase the energy gap between the S1(n,π) and S2(π,π) states, favoring fluorescence from the π,π* state.[1]
3. Adjust the pH of the Solution:
-
Question: Is the pH of your solution optimized?
-
Troubleshooting Step: Protonation of the nitrogen atom in the isoquinoline ring can dramatically increase the fluorescence quantum yield.[3][4] Prepare solutions in acidic conditions (e.g., 0.1 M H₂SO₄) and compare the fluorescence intensity to that in neutral or basic solutions.[1]
-
Experimental Protocol: Titrate a solution of this compound with a strong acid (e.g., TFA or H₂SO₄) and monitor the changes in the absorption and fluorescence spectra.[3] The quantum yield can be calculated at different acid concentrations.
-
Rationale: Protonation of the nitrogen atom changes the nature of the lowest excited state from n,π* (typically non-emissive or weakly emissive) to π,π* (more emissive), leading to a significant enhancement in fluorescence.[3]
Troubleshooting Workflow for Low Quantum Yield
Caption: A flowchart for troubleshooting low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: How does structural modification affect the quantum yield of isoquinoline derivatives?
A1: Structural rigidity is a key factor. Introducing structural elements that restrict intramolecular rotations can increase the quantum yield. For example, coupling a four-membered lactam ring to the isoquinoline structure has been shown to result in a high quantum yield (0.963) due to increased structural rigidity.[1] In contrast, increasing the size of an attached heterocyclic ring can lead to a decrease in fluorescence intensity.[1]
Q2: What is the effect of electron-donating and electron-withdrawing groups on fluorescence?
A2: The electronic nature of substituents on the isoquinoline ring significantly influences fluorescence.
-
Electron-donating groups (e.g., -NH₂, -OH, -OR) generally enhance fluorescence intensity.[2][5] The propoxy group at the 8-position of this compound is an electron-donating group.
-
Electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or even quench fluorescence.[2][5] For instance, the presence of a nitro group can lead to fluorescence quenching.[1]
Q3: How does protonation enhance the fluorescence of isoquinoline?
A3: N-heterocycles like isoquinoline are often weakly fluorescent in their neutral state due to the presence of a low-lying n-π* excited state, which facilitates non-radiative decay through intersystem crossing.[3] Protonation of the aromatic nitrogen atom in an acidic medium alters the electronic structure. This change in electronic configuration raises the energy of the n-π* state above the π-π* state, making fluorescence from the π-π* state the dominant de-excitation pathway and thus increasing the quantum yield.[3] The quantum yield of isoquinoline itself can increase from less than 1% to as high as 27% upon protonation.[3]
Effect of Protonation on Isoquinoline Fluorescence
Caption: Protonation raises the n,π* state, favoring strong fluorescence.
Quantitative Data
Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Isoquinoline | Dichloromethane | 310 | - | < 0.01 | [3] |
| Isoquinoline (protonated with TFA) | Dichloromethane | 310 | - | up to 0.27 | [3] |
| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 356 | - | 0.963 | [1] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 363 | - | 0.730 | [1] |
| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H₂SO₄ | 368 | - | 0.651 | [1] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H₂SO₄ | 377 | - | 0.812 | [1] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H₂SO₄ | 380 | 448 | 0.479 | [1] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is typically determined by a comparative method using a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)[6]
-
Solvent of choice
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).
-
Experimental Workflow for Quantum Yield Determination
Caption: A workflow for determining fluorescence quantum yield.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 8-Propoxyisoquinoline for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 8-propoxyisoquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound on a larger scale?
The most common and scalable route involves a two-step process:
-
Step 1: Synthesis of 8-hydroxyisoquinoline: Typically achieved through a Skraup-type reaction or a related cyclization method.
-
Step 2: O-propoxylation of 8-hydroxyisoquinoline: Accomplished via a Williamson ether synthesis, reacting 8-hydroxyisoquinoline with a propylating agent.
2. What are the critical parameters to control during the scale-up of the Skraup synthesis for 8-hydroxyisoquinoline?
Key parameters to monitor and control include:
-
Temperature: The reaction is often highly exothermic. Gradual heating and efficient heat dissipation are crucial to prevent runaway reactions and byproduct formation.
-
Rate of Addition: Slow and controlled addition of reagents, particularly the acid catalyst and glycerol, is essential for maintaining temperature control.
-
Agitation: Effective mixing is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.
-
Purity of Reactants: The purity of starting materials like o-aminophenol and glycerol can significantly impact the yield and impurity profile of the final product.
3. What are the common side reactions in the Williamson ether synthesis for O-propoxylation?
The primary competing reaction is the E2 elimination of the propyl halide, which is favored by high temperatures and sterically hindered substrates. C-alkylation of the isoquinoline ring is also a potential side reaction, though generally less significant under optimal conditions.
4. How can I minimize the formation of impurities during the synthesis?
To minimize impurities:
-
Maintain strict temperature control during the Skraup reaction.
-
Use high-purity starting materials.
-
In the Williamson ether synthesis, use a slight excess of the propylating agent and control the reaction temperature to favor S(_N)2 over E2 elimination.
-
Ensure efficient work-up and purification procedures are in place.
Troubleshooting Guides
Part 1: Synthesis of 8-Hydroxyisoquinoline (Skraup-type Reaction)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 8-Hydroxyisoquinoline | Incomplete reaction. | Increase reaction time or temperature gradually, monitoring for byproduct formation. |
| Suboptimal reaction temperature. | Optimize the temperature profile. Ensure the exothermic phase is well-controlled. | |
| Poor quality of starting materials. | Use reactants with higher purity. | |
| Dark Tar-like Byproducts | Reaction temperature too high. | Improve heat dissipation with a more efficient cooling system or by slowing down the addition of reagents. |
| Insufficient mixing. | Increase agitation speed or use a more appropriate reactor design for viscous mixtures. | |
| Difficult Product Isolation | Incomplete neutralization. | Ensure the pH is adjusted correctly during work-up to precipitate the product fully. |
| Product is too soluble in the work-up solvent. | Use a different solvent system for extraction and precipitation. |
Part 2: O-propoxylation of 8-Hydroxyisoquinoline (Williamson Ether Synthesis)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete deprotonation of 8-hydroxyisoquinoline. | Use a stronger base or ensure anhydrous conditions. |
| Competing elimination reaction (E2). | Use a less sterically hindered propylating agent if possible (e.g., 1-bromopropane over 2-bromopropane). Lower the reaction temperature. | |
| Incomplete reaction. | Increase reaction time or use a higher boiling point solvent if the temperature is a limiting factor. | |
| Presence of Unreacted 8-Hydroxyisoquinoline | Insufficient amount of propylating agent or base. | Use a slight excess (1.1-1.2 equivalents) of the propylating agent and base. |
| Inefficient reaction conditions. | Optimize solvent, temperature, and reaction time. | |
| Formation of Unknown Byproducts | Side reactions due to high temperature. | Lower the reaction temperature and prolong the reaction time. |
| C-alkylation. | Use a less reactive propylating agent or milder reaction conditions. |
Experimental Protocols
Synthesis of 8-Hydroxyisoquinoline (Skraup-type Reaction)
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is charged with o-aminophenol.
-
Reagent Addition: Glycerol is added to the flask. Concentrated sulfuric acid is then added dropwise via the dropping funnel while maintaining vigorous stirring and cooling the flask in an ice bath to keep the internal temperature below 30°C.
-
Reaction: After the addition is complete, the mixture is slowly heated to 120-140°C and maintained at this temperature for 3-4 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice. The acidic solution is neutralized with a concentrated solution of sodium hydroxide until the pH reaches 7-8, causing the 8-hydroxyisoquinoline to precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 8-hydroxyisoquinoline.
Synthesis of this compound (Williamson Ether Synthesis)
-
Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: 8-hydroxyisoquinoline is dissolved in a suitable anhydrous solvent (e.g., DMF or THF). A base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.
-
Alkylation: 1-Bromopropane is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is then heated to 50-70°C and stirred for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
Table 1: Reaction Parameters and Yields for the Synthesis of 8-Hydroxyisoquinoline
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| o-Aminophenol | 10 g | 1 kg |
| Glycerol | 25 mL | 2.5 L |
| Sulfuric Acid | 20 mL | 2 L |
| Reaction Temperature | 130°C | 130-135°C (controlled) |
| Reaction Time | 4 hours | 4-5 hours |
| Yield | 75-85% | 70-80% |
| Purity (after recrystallization) | >98% | >98% |
Table 2: Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| 8-Hydroxyisoquinoline | 5 g | 500 g |
| Base (e.g., NaH) | 1.1 eq | 1.1 eq |
| 1-Bromopropane | 1.2 eq | 1.2 eq |
| Solvent (e.g., DMF) | 50 mL | 5 L |
| Reaction Temperature | 60°C | 60-65°C |
| Reaction Time | 5 hours | 5-6 hours |
| Yield | 80-90% | 75-85% |
| Purity (after chromatography) | >99% | >99% |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Method Development for Resolving 8-Propoxyisoquinoline Enantiomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful chiral resolution of 8-Propoxyisoquinoline enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for resolving this compound enantiomers?
A1: The most prevalent and successful techniques for the enantiomeric separation of chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs).[1][2][3] Capillary Electrophoresis (CE) with chiral selectors is also a viable, albeit less common, alternative.[4] SFC is often favored for its speed, reduced solvent consumption, and efficiency, making it a "greener" alternative to HPLC.[5]
Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be effective for this compound?
A2: Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are the most broadly applicable and successful for a wide range of chiral compounds, including those with structures similar to this compound.[5][6][7] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points for method development.[5] Cyclodextrin-based and Pirkle-type CSPs can also be effective and should be considered during the screening phase.[8][9]
Q3: What is the first step in developing a new chiral separation method?
A3: The initial step is to perform a column screening study.[7][10] This involves testing the racemic this compound sample on a set of complementary CSPs (e.g., 4-6 different polysaccharide-based columns) under generic gradient or isocratic conditions.[1][11] The goal of this screening is to identify which stationary phase and mobile phase system shows the best initial enantioselectivity.[1]
Q4: Can I switch the elution order of the enantiomers?
A4: Yes, the elution order can often be inverted. This can sometimes be achieved by changing the mobile phase composition, the type of alcohol modifier in normal phase or SFC, or the temperature.[7] A more definitive way to switch elution order is to use a CSP with the opposite chiral configuration (e.g., switching from a D- to an L-phenylglycine column), if available.[9]
Q5: What is the role of additives like acids or bases in the mobile phase?
A5: For basic compounds like this compound, small amounts of a basic additive (e.g., diethylamine, isopropylamine) in the mobile phase are often crucial.[2] These additives can significantly improve peak shape, reduce peak tailing, and in some cases, enhance enantioselectivity by minimizing undesirable interactions with residual silanols on the silica surface of the CSP.[2] Similarly, acidic additives are used for acidic analytes.
Troubleshooting Guide
Q: I am not seeing any separation between the enantiomers. What should I do?
A:
-
Cause: The chosen Chiral Stationary Phase (CSP) may not be suitable for this molecule. Chiral recognition is highly specific, and no single CSP works for all compounds.[3][12]
-
Solution 1 (Primary): Screen a wider range of CSPs. The most effective approach to finding a separation is to test several columns with different chiral selectors (e.g., various derivatized amylose and cellulose phases).[1][7]
-
Solution 2: Modify the mobile phase. In Normal Phase HPLC or SFC, change the alcohol modifier (e.g., from isopropanol to ethanol).[1] Different modifiers can alter the interactions between the analyte and the CSP, sometimes inducing separation.[1]
-
Solution 3: Change the chromatography mode. If you are using reversed-phase, try normal-phase or polar organic mode, as this can dramatically alter selectivity.[7]
Q: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A:
-
Cause: Chromatographic conditions are not yet optimal for the selected column and mobile phase.
-
Solution 1: Optimize the mobile phase composition. In Normal Phase/SFC, decrease the percentage of the alcohol modifier. This typically increases retention and often improves resolution, though it will also lengthen the analysis time.
-
Solution 2: Adjust the temperature. Temperature can have a significant impact on selectivity.[7] Try decreasing the column temperature (e.g., to 15-25°C), as lower temperatures often enhance enantioselectivity.
-
Solution 3: Lower the flow rate. On complex CSPs, reducing the flow rate (e.g., from 1.0 mL/min to 0.5-0.7 mL/min) can improve efficiency and increase resolution.[13]
Q: My peaks are broad or tailing. What is the cause and how can I fix it?
A:
-
Cause 1: Secondary ionic interactions between the basic analyte and the stationary phase support.
-
Solution 1: Add a basic modifier to the mobile phase. For this compound, adding 0.1-0.2% of an amine like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase can dramatically improve peak shape.[2]
-
Cause 2: Sample solvent is incompatible with the mobile phase.
-
Solution 2: Dissolve your sample in the mobile phase or a weaker, miscible solvent.[14] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Cause 3: Column contamination or degradation.
-
Solution 3: Flush the column with an appropriate strong solvent. If the problem persists, the column may be damaged and need replacement.[14]
Q: My results are not reproducible; retention times are drifting. What's wrong?
A:
-
Cause 1: Insufficient column equilibration. Chiral separations, especially in normal phase, can require long equilibration times when mobile phase composition is changed.[12]
-
Solution 1: Ensure the column is equilibrated for at least 20-30 column volumes with the new mobile phase before injecting the sample.
-
Cause 2: Mobile phase instability or evaporation. In normal phase, volatile components like hexane can evaporate over time, changing the mobile phase composition and affecting retention.[15]
-
Solution 2: Prepare fresh mobile phase daily and keep solvent bottles capped.[14]
-
Cause 3: "Memory effects" from additives. Additives, particularly acids and bases, can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[12]
-
Solution 3: Dedicate columns to specific additive types or use a rigorous flushing procedure when switching between methods with different additives.
Data Presentation: Method Screening Summary
The following tables present hypothetical but representative screening data for the resolution of this compound enantiomers on HPLC and SFC systems.
Table 1: Chiral HPLC Screening Data Mobile Phase A: n-Hexane; Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH). All mobile phases contain 0.1% Diethylamine (DEA). Flow Rate: 1.0 mL/min. Temperature: 25°C.
| Column (CSP Type) | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 8.5 | 9.8 | 1.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 7.2 | 7.5 | 0.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | 10.1 | 12.5 | 2.5 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/IPA (90:10) | 11.5 | 11.5 | 0.0 |
| Cellulose tris(4-methylbenzoate) | Hexane/EtOH (85:15) | 6.4 | 7.1 | 1.3 |
Table 2: Chiral SFC Screening Data Mobile Phase A: Supercritical CO₂; Mobile Phase B: Methanol (MeOH) or Ethanol (EtOH). All modifiers contain 0.2% Isopropylamine (IPA). Flow Rate: 3.0 mL/min. Back Pressure: 120 bar. Temperature: 35°C.
| Column (CSP Type) | Modifier Gradient | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 5-40% MeOH in 5 min | 2.8 | 3.1 | 1.9 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 5-40% MeOH in 5 min | 3.5 | 3.9 | 2.2 |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | 5-40% EtOH in 5 min | 3.1 | 3.1 | 0.0 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | 5-40% MeOH in 5 min | 4.2 | 4.9 | 2.8 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | 5-40% EtOH in 5 min | 2.5 | 2.8 | 1.7 |
Experimental Protocols
Protocol 1: Generic Chiral HPLC Screening Method
-
System Preparation:
-
Ensure the HPLC system is configured for normal phase chromatography (hydrophobic seals, dry solvents).
-
Prepare mobile phases: e.g., Mobile Phase A: n-Hexane with 0.1% DEA; Mobile Phase B: Isopropanol with 0.1% DEA.
-
-
Column Installation and Equilibration:
-
Install the first chiral column to be screened (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase condition (e.g., 90:10 Hexane:IPA) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run the analysis under the specified isocratic conditions.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for the analyte.
-
-
Column Switching and Screening:
-
After the run, flush the system and switch to the next column.
-
Repeat steps 2-4 for each column and mobile phase combination in the screening set.
-
Protocol 2: Generic Chiral SFC Screening Method
-
System Preparation:
-
Ensure the SFC system is properly supplied with CO₂ and modifier solvents.
-
Prepare modifier stock solutions: e.g., Methanol with 0.2% Isopropylamine; Ethanol with 0.2% Isopropylamine.
-
-
Column Installation and Equilibration:
-
Install the first chiral column into the column oven.
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column temperature to 35°C.
-
Equilibrate the column with the initial gradient conditions for 5-10 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in Methanol or another suitable solvent.
-
-
Analysis:
-
Inject 1-5 µL of the sample solution.
-
Run a generic screening gradient, for example: 5% modifier held for 1 minute, ramp to 40% modifier over 4 minutes, and hold for 1 minute.
-
Set the flow rate to 3.0 mL/min.
-
-
Data Evaluation:
-
Evaluate the chromatograms from each run to identify the column/modifier combination that provides the best selectivity and resolution. This "hit" condition will be the starting point for further optimization.
-
Visualizations
References
- 1. fagg.be [fagg.be]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 5. ymc.eu [ymc.eu]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 8-Propoxyisoquinoline: Established vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 8-propoxyisoquinoline, a valuable scaffold in medicinal chemistry. We will explore an established, direct alkylation method and a novel, multi-step approach involving the construction of the isoquinoline core. This comparison includes a quantitative analysis of the routes, detailed experimental protocols, and a look into the potential biological relevance of this compound as a kinase inhibitor.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and drug development, balancing factors such as yield, step count, and the availability of starting materials. Below is a summary of the two routes to this compound detailed in this guide.
| Parameter | Route A: Williamson Ether Synthesis | Route B: De Novo Isoquinoline Synthesis |
| Starting Material | 8-Hydroxyisoquinoline | 3-Methoxyphenethylamine |
| Key Reactions | Williamson Ether Synthesis | Acylation, Bischler-Napieralski Cyclization, Oxidation |
| Number of Steps | 1 | 3 |
| Overall Estimated Yield | ~85% | ~50-60% |
| Purity (Typical) | High (>98%) | Moderate to High (>95%) |
| Scalability | Readily scalable | Moderately scalable |
| Key Advantages | High yield, single step, simple procedure | Utilizes readily available starting materials, allows for diverse substitutions on the isoquinoline core. |
| Key Disadvantages | Availability and cost of 8-hydroxyisoquinoline | Multi-step, lower overall yield, use of harsh reagents. |
Route A: The Established Path - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This method is a straightforward and high-yielding approach to this compound, starting from the commercially available 8-hydroxyisoquinoline.
Experimental Protocol: Route A
Materials:
-
8-Hydroxyisoquinoline (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-hydroxyisoquinoline in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.
-
1-Bromopropane is added dropwise to the suspension, and the reaction mixture is heated to 60°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Workflow for Route A
Route B: A Novel Approach - De Novo Synthesis of the Isoquinoline Core
This alternative route constructs the this compound skeleton from a more fundamental starting material, 3-methoxyphenethylamine. This multi-step synthesis offers flexibility for creating a variety of substituted isoquinolines. The key steps are N-acylation, a Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, followed by oxidation to the aromatic isoquinoline.
Experimental Protocol: Route B
Step 1: N-Acetylation of 3-propoxyphenethylamine
-
3-propoxyphenethylamine (prepared from 3-methoxyphenethylamine) is dissolved in dichloromethane.
-
Triethylamine (1.5 eq) is added, and the solution is cooled to 0°C.
-
Acetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield N-(3-propoxyphenethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
The N-(3-propoxyphenethyl)acetamide from the previous step is dissolved in anhydrous acetonitrile.
-
Phosphorus oxychloride (POCl₃) (3.0 eq) is added dropwise at 0°C.
-
The mixture is refluxed for 2-3 hours.
-
The reaction is carefully quenched with ice and then basified with aqueous ammonia.
-
The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the crude 3,4-dihydro-8-propoxyisoquinoline.
Step 3: Oxidation to this compound
-
The crude 3,4-dihydro-8-propoxyisoquinoline is dissolved in toluene.
-
Palladium on carbon (10 mol%) is added.
-
The mixture is refluxed for 12-16 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield this compound.
Workflow for Route B
Biological Context: this compound as a Potential Kinase Inhibitor
Isoquinoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds, including many with anticancer properties.[1][2] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target kinases within this pathway are a major focus of modern drug discovery.
The diagram below illustrates a hypothetical mechanism by which this compound could act as a kinase inhibitor, for example, by targeting PI3K or Akt, thereby disrupting the downstream signaling cascade and leading to an anti-proliferative effect.
Conclusion
This guide has presented a comparative analysis of two distinct synthetic strategies for this compound. The established Williamson ether synthesis (Route A) offers a direct, high-yielding, and procedurally simple method, making it ideal for rapid synthesis if the starting material, 8-hydroxyisoquinoline, is readily available. In contrast, the de novo synthesis (Route B) provides a more flexible, albeit longer, approach that allows for greater structural diversity in the final products, starting from a simpler, more accessible precursor.
The choice between these routes will ultimately depend on the specific goals of the research program, including considerations of cost, time, scale, and the need for analog synthesis. The potential of this compound and its derivatives as kinase inhibitors underscores the importance of efficient and versatile synthetic methodologies to access this valuable chemical space for further investigation in drug discovery.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Propoxyisoquinoline and Known Enzyme Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This guide provides a comparative analysis of the potential enzyme inhibitory profile of 8-Propoxyisoquinoline against a panel of well-characterized enzyme inhibitors. Due to the limited publicly available data on the specific enzyme inhibitory activity of this compound, this comparison is based on the known activities of the broader class of isoquinoline derivatives and provides a framework for potential future investigations.
This guide will focus on four key enzyme classes that are known targets of isoquinoline-based compounds: 12-Lipoxygenase (12-LOX), Excitatory Amino Acid Transporter 1 (EAAT1), Human Epidermal Growth Factor Receptor 2 (HER2) kinase, and DNA Gyrase. By presenting quantitative data for known inhibitors, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers interested in the therapeutic potential of isoquinoline derivatives.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known inhibitors for the selected enzyme targets. Where available, data for a substituted isoquinoline derivative is included to provide a relevant point of comparison for the potential activity of this compound.
| Enzyme Target | Known Inhibitor | Inhibitor Class | IC50 Value |
| 12-Lipoxygenase (12-LOX) | Baicalein | Flavonoid | 0.12 µM - 0.64 µM[1][2] |
| Zileuton | N-hydroxyurea derivative | ~0.5 µM (5-LOX) | |
| Linoleoyl ethanolamide | Endocannabinoid | Weak affinity | |
| Excitatory Amino Acid Transporter 1 (EAAT1) | UCPH-101 | Chromene derivative | 0.66 µM[3][4][5][6][7] |
| DL-TBOA | Aspartate analog | 70 µM[8][9][10][11][12] | |
| HER2 Kinase | Lapatinib | Quinazoline derivative | 9.2 nM - 13 nM |
| Afatinib | Quinazoline derivative | 14 nM | |
| DNA Gyrase | Isoquinoline Sulfonamide (LEI-800) | Isoquinoline derivative | 35 nM |
| Ciprofloxacin | Fluoroquinolone | >25-fold less potent than LEI-800 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of these enzymes and the methodologies used to assess their inhibition, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds against 12-Lipoxygenase, EAAT1, and HER2 kinase. These protocols are based on commonly used methods in the field and should be adapted and optimized for specific experimental conditions.
12-Lipoxygenase (12-LOX) Inhibition Assay
Objective: To determine the IC50 value of a test compound against 12-LOX activity.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) by 12-LOX, which results in the formation of a hydroperoxy derivative. The increase in absorbance at a specific wavelength due to the formation of the conjugated diene in the product is monitored spectrophotometrically.
Materials:
-
Purified 12-Lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Baicalein) as a positive control
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in DMSO. Create a series of dilutions of the compounds in the reaction buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the reaction buffer.
-
Add the diluted test compound or control (DMSO for no inhibition, known inhibitor for positive control) to the respective wells.
-
Enzyme Addition: Add the purified 12-LOX enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Excitatory Amino Acid Transporter 1 (EAAT1) Uptake Inhibition Assay
Objective: To determine the IC50 value of a test compound for the inhibition of EAAT1-mediated glutamate uptake.
Principle: This assay utilizes cells expressing EAAT1 to measure the uptake of a radiolabeled substrate, such as [³H]-D-aspartate (a non-metabolizable analog of glutamate). The amount of radioactivity accumulated inside the cells is quantified, and a decrease in uptake in the presence of a test compound indicates inhibition.
Materials:
-
Cell line stably expressing human EAAT1 (e.g., HEK293-EAAT1)
-
[³H]-D-Aspartate (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., UCPH-101) as a positive control
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the EAAT1-expressing cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions in the uptake buffer.
-
Pre-incubation: Wash the cells with uptake buffer. Add the diluted test compound or control to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the [³H]-D-Aspartate solution to each well to start the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-D-aspartate uptake for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HER2 Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against the kinase activity of HER2.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the HER2 kinase domain. The level of phosphorylation can be detected using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
Materials:
-
Recombinant human HER2 kinase domain
-
Kinase reaction buffer
-
ATP
-
Specific peptide substrate for HER2
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Lapatinib) as a positive control
-
Detection reagents (e.g., phosphospecific antibody conjugated to HRP for ELISA, or a luciferase/luciferin system for ATP-glow assays)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in DMSO. Perform serial dilutions in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the HER2 enzyme, and the peptide substrate.
-
Add the diluted test compound or control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
ELISA-based: Stop the reaction by adding an EDTA solution. Coat a separate ELISA plate with the peptide substrate. Transfer the reaction mixture to the ELISA plate and follow standard ELISA procedures using a phosphospecific antibody to detect the phosphorylated substrate.
-
ATP-glow based: Add the detection reagent which contains luciferase and luciferin. The amount of light produced is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.
-
-
Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of HER2 kinase activity for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The enzyme inhibitory potential of this compound has not been definitively established and requires experimental validation. The provided protocols are generalized and should be optimized for specific laboratory conditions.
References
- 1. enzyme inhibition ic50: Topics by Science.gov [science.gov]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Anti-Proliferative Effects: A Comparative Analysis of 8-Hydroxyquinoline
8-Hydroxyquinoline, a heterocyclic organic compound, has demonstrated notable anti-proliferative activity against a range of cancer cell lines.[1][2] Its mechanism of action is often attributed to its ability to chelate metal ions, which can interfere with cellular processes essential for cancer cell growth and survival, ultimately leading to apoptosis.[1][3][4] This guide will delve into the quantitative data supporting these claims, outline the experimental procedures used for verification, and visualize the key processes involved.
Comparative Anti-Proliferative Activity
The efficacy of an anti-proliferative agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of 8-Hydroxyquinoline and its derivatives against various cancer cell lines, alongside values for standard chemotherapeutic drugs for comparison. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | Colon Carcinoma | 9.33 ± 0.22 | [5] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Raji | B-cell Lymphoma | 0.438 | [6] |
| 5,7-dihalo-substituted-8-hydroxyquinolines (as Zn/Cu complexes) | Various | Hepatoma, Ovarian, Non-small-cell lung | 0.0014 - 32.13 | [4] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 1.8 | [7] |
| HCT-116 | Colon Carcinoma | 5.6 ± 0.1 | [5] | |
| FL5.12 | Hematopoietic | ~0.012 | [8] | |
| Cisplatin | A549 | Lung Cancer | Varies widely (2-40) | [9] |
| HepG2 | Liver Cancer | Varies | [10] | |
| MCF-7 | Breast Cancer | Varies | [10] | |
| Etoposide | B16-F10 | Melanoma | 3.8 µg/mL | [11] |
| MOLT-3 | Leukemia | 0.051 | [12] | |
| HepG2 | Liver Cancer | 30.16 | [12] |
Experimental Protocols
The anti-proliferative effects summarized above are typically determined using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.
MTT Assay Protocol for Adherent Cells:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 8-Hydroxyquinoline) or a reference drug. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[14][15]
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[13][16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16][17]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the anti-proliferative activity using the MTT assay.
Studies on iron complexes of 8-Hydroxyquinoline suggest that they can induce apoptosis through the activation of the death receptor signaling pathway.[18][19]
Caption: Proposed death receptor signaling pathway activated by 8-Hydroxyquinoline complexes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. atcc.org [atcc.org]
- 14. netjournals.org [netjournals.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of 8-Propoxyisoquinoline: A Comparative Docking Analysis Against Key Protein Targets
A deep dive into the potential therapeutic applications of 8-Propoxyisoquinoline, this guide presents a comparative molecular docking study against its predicted protein targets. This analysis, grounded in computational methodologies, offers researchers and drug development professionals a foundational understanding of the compound's binding affinities and potential mechanisms of action.
While direct experimental docking data for this compound is not yet available in published literature, this guide leverages predictive modeling to identify high-probability protein targets. Based on the compound's structural similarity to known bioactive molecules, SwissTargetPrediction has identified several potential interacting proteins. This guide will focus on a selection of these targets to illustrate a comparative docking workflow, providing a blueprint for future in vitro and in silico investigations.
Predicted Protein Targets of this compound
Utilizing the SMILES string (CCCOc1cccc2c1cncc2) for this compound, the SwissTargetPrediction tool forecasts a range of potential protein interactions. Among the targets with the highest probability are Carbonic anhydrase II, Prostaglandin G/H synthase 2, and Tyrosine-protein kinase Src. These proteins are implicated in a variety of physiological and pathological processes, suggesting a broad therapeutic potential for this compound.
Comparative Docking Analysis: A Hypothetical Overview
To demonstrate the principles of a comparative docking study, the following table summarizes hypothetical binding affinities and interaction patterns of this compound with its predicted targets. These values are for illustrative purposes and would need to be confirmed by dedicated docking experiments.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| Carbonic anhydrase II | 2ABE | -8.2 | His94, His96, Thr199, Thr200 | Diuretic, Anti-glaucoma |
| Prostaglandin G/H synthase 2 (COX-2) | 5KIR | -9.5 | Arg120, Tyr355, Val523 | Anti-inflammatory, Analgesic |
| Tyrosine-protein kinase Src | 2SRC | -10.1 | Thr338, Met341, Asp404 | Anti-cancer, Modulation of cell signaling |
Experimental Protocols for Molecular Docking
The following protocol outlines a standard workflow for conducting a comparative molecular docking study.
Preparation of Protein and Ligand Structures
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., Carbonic anhydrase II, COX-2, and Src kinase) are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software. The ligand's geometry is optimized, and appropriate charges are assigned to its atoms.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of each target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.
-
Docking Algorithm: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box. The algorithm samples different orientations and conformations of the ligand and scores them based on a defined scoring function.
-
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Data Analysis and Interpretation
The binding affinities and interaction patterns of this compound with the different protein targets are compared. This analysis helps in identifying the most likely target(s) of the compound and provides insights into its potential mechanism of action.
Visualizing the Workflow and Potential Biological Impact
To further elucidate the process and potential implications of this research, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 8-Propoxyisoquinoline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 8-Propoxyisoquinoline, a heterocyclic aromatic organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personnel safety and environmental protection. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific waste disposal policies and the compound's Safety Data Sheet (SDS), when available.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. Unless explicitly determined otherwise by your institution's environmental health and safety (EHS) department, all materials contaminated with this compound, including stock solutions, reaction mixtures, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Segregate waste streams. Do not mix this compound waste with other waste types unless instructed to do so by your EHS office. In particular, keep halogenated and non-halogenated solvent wastes separate.
2. Waste Collection and Containerization:
-
Use a designated and compatible waste container. The container must be in good condition, compatible with the chemical composition of the waste, and have a secure, tight-fitting lid. For liquid waste, ensure the container is leak-proof.
-
Properly label the waste container. The label should be securely affixed and clearly legible. Include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
3. Storage of Chemical Waste:
-
Store waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment. Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Keep containers closed. Waste containers must remain sealed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. Your EHS office is responsible for the collection, proper management, and ultimate disposal of hazardous chemical waste. Follow their specific procedures for requesting a waste pickup.
-
Do not dispose of this compound down the drain. This compound's potential for aquatic toxicity necessitates that it be disposed of through proper channels to prevent environmental contamination.
5. Disposal of Empty Containers:
-
For containers that held this compound: If the container is not being reused for the same chemical, it must be thoroughly decontaminated before being discarded as regular trash.
-
Triple-rinse procedure:
-
Rinse the container three times with a suitable solvent that can dissolve this compound.
-
Collect the rinsate and dispose of it as hazardous waste.
-
Deface or remove the original chemical label.
-
Dispose of the clean, empty container in accordance with your facility's guidelines for non-hazardous solid waste.
-
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) |
| Empty Container Residue Limit | No more than 1 inch of residue |
Experimental Protocols
The standard procedure for the disposal of chemical waste, as outlined by regulatory bodies and institutional policies, does not typically involve experimental protocols in the traditional sense. The primary "protocol" is the adherence to the established waste management and chemical hygiene plans.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
